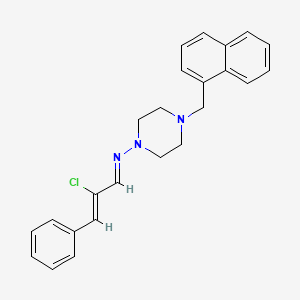

![molecular formula C16H22N4O6S3 B5562093 N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)

N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of sulfonamide and phenylsulfonyl compounds is pivotal in the field of organic chemistry due to their diverse applications and properties. Such compounds have been extensively explored for their reactivity, synthesis methodologies, molecular structures, and potential applications in various domains.

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions, including Michael donor/acceptor synthesis for fused cyclopentenes, and the use of dienes in organic synthesis for preparing alkyl- and aryl-substituted norbornadienes via Diels-Alder cycloaddition (Padwa et al., 1996; Azzena et al., 1989).

Molecular Structure Analysis

The molecular structures of sulfonamide derivatives reveal significant electron delocalization and bond angle variations around sulfur and nitrogen atoms, contributing to their unique properties and reactivity (Haas et al., 1996).

Chemical Reactions and Properties

Sulfonamide and phenylsulfonyl compounds participate in diverse chemical reactions, including cycloaddition reactions with aryl imines, yielding high yields of N-alkyl-3,5-bis(phenylsulfonyl)-1,2,5,6-tetrahydropyridines (Padwa et al., 1991).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, molecular weight, and thermal stability, are crucial for their application in polymer synthesis and materials science. Studies have shown that such compounds exhibit high molecular weight and thermal stability, making them suitable for polymer applications (Jikei et al., 1992).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, oxidation states, and redox properties, are essential for understanding the applications of sulfonamide and phenylsulfonyl compounds. For instance, the oxidation and methylation of phosphorus atoms in bis(dimesitylphosphino) compounds have been studied for their redox properties (Sasaki et al., 1999).

Scientific Research Applications

Electrochemical and Chemical Synthesis

Research has explored the synthesis of different types of sulfonamide and disulfonamide derivatives through both electrochemical and chemical processes. For instance, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids can yield N,N-diarylsulfonyl derivatives. This method offers an eco-friendly and efficient approach to synthesizing such complex organosulfur compounds, highlighting the potential for innovative applications in various fields, including materials science and pharmaceuticals (Khazalpour & Nematollahi, 2015).

Monodesulfonylation Reactions

The selective monodesulfonylation of N,N-disulfonylarylamines, including N,N-bis(phenylsulfonyl)- derivatives, has been achieved using tetrabutylammonium fluoride. This reaction proceeds under mild conditions, leading to the formation of N-monosulfonylarylamines. This process is significant for the selective modification of sulfonamide derivatives, which could be crucial for developing new materials or pharmaceutical compounds (Yasuhara et al., 1999).

Structural Analysis of Sulfonamide Derivatives

Structural analysis and synthesis of various sulfonamide derivatives, including those related to the phenylsulfonyl group, have been conducted to understand their chemical properties better and explore potential applications. For example, the synthesis and structural analysis of 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diynes have been performed, shedding light on the resonance contributions and molecular packing in the solid state. Such studies are fundamental in designing new materials with specific electronic or optical properties (Rodríguez et al., 2001).

Polymerization and Material Science Applications

Sulfonamide derivatives, particularly those incorporating N,N-dimethyl groups, have been utilized in the polymerization of acrylamides and the synthesis of polymeric materials. For example, the stereospecific anionic polymerization of N,N-dialkylacrylamides has been explored, leading to polymers with varied configurations. This research is crucial for developing new polymeric materials with tailored properties for applications in biotechnology, coatings, and adhesives (Kobayashi et al., 1999).

properties

IUPAC Name |

2-(benzenesulfonyl)-1,4-bis(dimethylsulfamoylamino)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O6S3/c1-19(2)28(23,24)17-13-10-11-15(18-29(25,26)20(3)4)16(12-13)27(21,22)14-8-6-5-7-9-14/h5-12,17-18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWBWFYKMWYFSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC(=C(C=C1)NS(=O)(=O)N(C)C)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N',N'''-[2-(phenylsulfonyl)benzene-1,4-diyl]bis(N,N-dimethylsulfuric diamide) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-1H-benzimidazole](/img/structure/B5562019.png)

![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5562022.png)

![4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562029.png)

![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)

![2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)

![6-{[4-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562062.png)

![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)

![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5562086.png)

![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)

![methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5562113.png)

![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562114.png)